molecular formula C21H20ClNO3 B452723 N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B452723
M. Wt: 369.8g/mol
InChI Key: IBLYDWNGOGUNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a furan ring, a chlorophenyl group, and a propylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl group. One common method involves the reaction of 2-chlorobenzoyl chloride with 5-(4-propylphenoxy)methylfuran in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
  • N-(2-chlorophenyl)-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide
  • N-(2-chlorophenyl)-5-[(4-butylphenoxy)methyl]furan-2-carboxamide

Uniqueness

N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide is unique due to the presence of the propyl group, which may influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and applications, paving the way for new discoveries and innovations.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8g/mol

IUPAC Name

N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H20ClNO3/c1-2-5-15-8-10-16(11-9-15)25-14-17-12-13-20(26-17)21(24)23-19-7-4-3-6-18(19)22/h3-4,6-13H,2,5,14H2,1H3,(H,23,24)

InChI Key

IBLYDWNGOGUNAP-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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